N-(benzo[b]thiophen-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide
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Overview
Description
Benzo[b]thiophene is a heterocyclic compound and is one of the privileged structures in drug discovery. This core exhibits various biological activities allowing them to act as anti-microbial, anti-cancer, anti-inflammatory, anti-oxidant, anti-tubercular, anti-diabetic, anti-convulsant agents and many more .
Synthesis Analysis
While specific synthesis methods for “N-(benzo[b]thiophen-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide” were not found, benzo[b]thiophene derivatives can be synthesized from 3-methyl-benzo[b]thiophene . It undergoes phosphine-free palladium coupling with aryl halides to form 2-arylbenzo[b]thiophenes .
Molecular Structure Analysis
The molecular structure of benzo[b]thiophene derivatives has been studied using techniques such as X-ray crystallography . These studies provide insights into the arrangement of atoms in the molecule and the nature of the chemical bonds between them.
Chemical Reactions Analysis
Benzo[b]thiophene derivatives have been used in various chemical reactions. For example, they can undergo phosphine-free palladium coupling with aryl halides to form 2-arylbenzo[b]thiophenes .
Physical And Chemical Properties Analysis
The physical and chemical properties of benzo[b]thiophene derivatives can vary widely depending on the specific compound. For example, some compounds are solids at room temperature .
Scientific Research Applications
Heterocyclic Synthesis Applications
- Synthesis of Pyrazole and Isoxazole Derivatives : Benzo[b]thiophen compounds are utilized in heterocyclic synthesis, leading to the creation of various derivatives such as pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives. These compounds have been synthesized through the coupling of diazo-carboxamide with either ethyl cyanoacetate or ethyl acetoacetate, showcasing their versatility in chemical synthesis (Mohareb et al., 2004).
Anticancer and Antimicrobial Activities
- Anticancer Evaluation : New pyrazole derivatives have been synthesized and evaluated as inhibitors of cell cycle kinases, with some compounds showing modest apoptotic effects in human cancer cells. Specifically, one compound significantly increased cells in G2/M phases, indicating potential as an anticancer drug (Nițulescu et al., 2015).
- Antimicrobial Screening : Benzo[b]thiophene derivatives have been synthesized and screened for their antibacterial, antifungal, and anti-inflammatory activities. Many molecules were found potent, highlighting the therapeutic potential of these compounds (Isloor et al., 2010).
Carbonic Anhydrase Inhibition
- Metal Complexes as Enzyme Inhibitors : Novel metal complexes of certain sulfonamide derivatives, including those related to pyrazole carboxamides, have been synthesized and found to possess strong inhibitory properties against carbonic anhydrase enzymes. These compounds offer insights into the development of enzyme inhibitors with potential therapeutic applications (Büyükkıdan et al., 2013).
Molecular Design and QSAR Studies
- Design and Synthesis of Antibacterial Agents : QSAR studies and the design of new benzo[d]thiazolyl substituted pyrazol-5-ones have resulted in novel classes of promising antibacterial agents, demonstrating the role of these compounds in addressing microbial resistance (Palkar et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, contributing to their biological and pharmacological properties .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(1-benzothiophen-5-yl)-1-ethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-2-17-7-5-12(16-17)14(18)15-11-3-4-13-10(9-11)6-8-19-13/h3-9H,2H2,1H3,(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNOIYXXYQJPPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=CC3=C(C=C2)SC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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